ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate
Description
Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate (CAS 1236764-04-7) is a pyrrole-derived ester with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . The compound features a cyclopropyl substituent at the 4-position of the pyrrole ring and an amino group at the 3-position, with an ethyl ester moiety at the 2-position. Pyrrole derivatives are widely studied for their roles in medicinal chemistry and materials science due to their heterocyclic aromaticity, which enables diverse electronic and steric interactions.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-8(11)7(5-12-9)6-3-4-6/h5-6,12H,2-4,11H2,1H3 |
InChI Key |
IGBRODSRLSQDSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis
A common approach involves the cyclization of precursors bearing the appropriate substituents or functionalities that can be transformed into the pyrrole ring. For example, cyclization reactions starting from ethyl propiolate derivatives and cyclopropyl-substituted amines or aldehydes can yield the pyrrole core with the desired substitutions.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is typically introduced via cyclopropanation reactions or by using cyclopropyl-containing starting materials. This group is crucial as it imparts unique steric and electronic properties, enhancing the compound's stability and biological activity.
Amination at the 3-Position
The amino group at the 3-position is often introduced by nucleophilic substitution or reductive amination methods, depending on the precursor's nature. This functional group is essential for hydrogen bonding interactions in biological systems and influences the compound's pharmacological profile.
Esterification
The ethyl ester group at the 2-position is usually installed early in the synthesis via esterification of the corresponding carboxylic acid or by using ethyl ester-containing starting materials. This group affects the compound's solubility and reactivity.
Representative Experimental Procedure
While specific detailed protocols for ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate are limited in public literature, analogous pyrrole derivatives have been synthesized using the following general approach adapted from related compounds:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Cyclopropyl amine + ethyl propiolate | Stirred in suitable solvent (e.g., DMSO) at elevated temperature (100–120 °C) to promote cyclization forming the pyrrole ring |
| 2 | Amination reagents (e.g., ammonia or amines) | Introduced to substitute at the 3-position via nucleophilic attack |
| 3 | Purification | Extraction with ethyl acetate, washing, drying over anhydrous sodium sulfate, and silica gel chromatography |
| 4 | Crystallization | Recrystallization from appropriate solvents to obtain pure product |
This procedure is consistent with synthetic methods for related pyrrole compounds and is optimized by controlling temperature, reaction time, and reagent stoichiometry to maximize yield and purity.
Analytical Data and Characterization
Characterization of this compound includes:
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of the amino group, cyclopropyl ring, and ethyl ester functionalities.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~194.23 g/mol).
- Melting Point: Characteristic melting point range confirming purity.
- Chromatography: TLC and HPLC profiles to assess purity and monitor reaction progress.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Impact on Synthesis and Properties |
|---|---|---|
| This compound | Cyclopropyl group at 4-position | Adds steric bulk and electronic effects, enhancing stability and specificity |
| Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | Methyl group instead of cyclopropyl | Simpler steric profile, potentially easier synthesis but different bioactivity |
| Ethyl 3-amino-1H-pyrrole-2-carboxylate | No cyclopropyl substitution | Simplified structure, lacks cyclopropyl-induced properties |
| Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | Phenyl group instead of cyclopropyl | Aromatic substitution affects electronic distribution and synthesis routes |
The cyclopropyl substitution in the target compound distinguishes it by providing unique steric and electronic properties that influence both synthetic complexity and biological activity.
Summary of Research Findings
- The cyclopropyl group is introduced via cyclopropanation or by using cyclopropyl-containing precursors, which requires careful control of reaction conditions to avoid ring-opening side reactions.
- Amination at the 3-position is achieved through nucleophilic substitution or reductive amination, often facilitated by copper catalysts or other transition metal catalysts in related pyrrole syntheses.
- Esterification is typically performed early or incorporated via ester-containing starting materials to ensure stability during subsequent reactions.
- Purification by chromatography and recrystallization is essential to obtain analytically pure material suitable for biological testing.
- Continuous flow synthesis and automation are emerging as efficient methods for scale-up production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate can be contextualized against related pyrrole esters, as outlined below:
Table 1: Comparative Analysis of Pyrrole Carboxylate Derivatives
Key Findings
Substituent Effects on Reactivity and Stability The cyclopropyl group in the target compound may enhance metabolic stability and lipophilicity compared to smaller substituents like chlorine (e.g., in ethyl 4-chloro-1H-pyrrole-2-carboxylate) . Cyclopropyl’s electron-donating nature could also reduce electrophilicity at the pyrrole ring, contrasting with the electron-withdrawing chloro group, which facilitates nucleophilic substitution .
Synthetic Challenges
- Lower yields in trifluoromethylated analogs (21% ) vs. higher yields in simpler derivatives (e.g., 72% for compound 211 in ) suggest that bulky substituents (e.g., pyridine, trifluoromethyl) hinder reaction efficiency. The cyclopropyl group’s steric demands may similarly affect synthetic pathways, though data are lacking .
Functional Group Interactions Amino groups (present in the target compound and 11b ) enable hydrogen bonding, which can improve aqueous solubility and target binding. However, the hydroxyl group in 11b may further enhance polarity, contrasting with the cyclopropyl group’s hydrophobic character .
Electronic Properties
- Conceptual DFT principles () suggest that electron-withdrawing groups (e.g., Cl, CF₃) increase global electrophilicity, while cyclopropyl’s electron-donating effects could localize electron density at the pyrrole ring, altering reactivity in cross-coupling or cycloaddition reactions .
Biological Activity
Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound known for its potential biological activity, particularly in medicinal chemistry. This article explores its biological interactions, synthesis, and implications for drug development, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrrole Ring : A five-membered ring containing nitrogen.
- Amino Group : Positioned at the 3-position, facilitating hydrogen bonding.
- Cyclopropyl Group : Located at the 4-position, enhancing stability and binding affinity.
- Ethyl Ester : At the 2-position, influencing its solubility and reactivity.
The molecular formula is with a molecular weight of approximately 194.23 g/mol. Its structural properties contribute significantly to its biological activity, particularly in modulating enzyme activity and receptor interactions.
Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its amino group allows for effective hydrogen bonding with macromolecules, which can modulate enzyme activity through mechanisms such as competitive inhibition or allosteric modulation. These interactions suggest potential therapeutic applications in drug development.
Table 1: Biological Targets and Activities of this compound
| Target Type | Target Name | Mechanism of Action | Reference |
|---|---|---|---|
| Enzyme | Various Enzymes | Competitive inhibition | |
| Receptor | Specific receptors | Allosteric modulation | |
| Antimicrobial | Bacterial strains | Inhibition of growth |
Antibacterial Activity
In vitro studies have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.025 | Moderate |
| Escherichia coli | 0.020 | Moderate |
These findings indicate the compound's potential as a lead candidate for developing new antibacterial agents.
Synthesis Pathways
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
- Formation of Enamines : Using suitable carbonyl compounds.
- Cyclization to Pyrrole : Under acidic or basic conditions.
- Esterification : To obtain the ethyl ester form.
Industrial production may utilize advanced techniques such as continuous flow reactors to enhance efficiency and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
